MRS 1754

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de MRS 1754 implica múltiples pasos, comenzando con la preparación de la estructura central de la xantina. Los pasos clave incluyen:

Formación del Núcleo de Xantina: El núcleo de xantina se sintetiza a través de una serie de reacciones que involucran la condensación de aminas y aldehídos apropiados.

Funcionalización: El núcleo de xantina luego se funcionaliza con varios sustituyentes para lograr la estructura química deseada.

Purificación: El compuesto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sistemas automatizados de síntesis y purificación para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: MRS 1754 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el cianofenilo y las unidades de fenoxiacetamida. Estas reacciones se pueden utilizar para modificar el compuesto para diversos fines de investigación.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente involucran temperaturas moderadas y solventes como el dimetilsulfóxido (DMSO) o el acetonitrilo.

Oxidación y Reducción: Si bien son menos comunes, this compound puede experimentar reacciones de oxidación y reducción en condiciones específicas, utilizando reactivos como el peróxido de hidrógeno o el borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mejorando la selectividad o potencia del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

MRS 1754 has been extensively studied for its role as a selective antagonist of the A2B adenosine receptor. Its high affinity for this receptor subtype (K_D value of approximately 1.13 nM) makes it a valuable tool in pharmacological research aimed at understanding adenosine signaling pathways.

Antiasthmatic Potential

Research indicates that antagonists of the A2B receptor may have therapeutic potential in treating asthma. This compound's selectivity allows for targeted modulation of bronchoconstriction without significantly affecting other adenosine receptor subtypes, which could lead to fewer side effects compared to non-selective antagonists .

Cancer Research

This compound has shown promise in cancer research, particularly concerning its effects on tumor growth and angiogenesis.

Tumor Growth Inhibition

In preclinical studies involving glioblastoma models, this compound was administered to assess its impact on tumor volume and vascularization. Results indicated that treatment with this compound significantly reduced tumor blood vessel formation and expression of angiogenesis markers .

| Study | Tumor Type | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Glioblastoma | 160 ng/kg every 48 hours | Reduced tumor volume and angiogenesis |

Cardiovascular Research

This compound's interaction with the A2B adenosine receptor also lends itself to cardiovascular studies. Research indicates that the A2B receptor plays a role in vascular smooth muscle cell proliferation, which is critical in conditions such as hypertension.

Vascular Smooth Muscle Cell Proliferation

Studies have demonstrated that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is essential in managing vascular remodeling associated with cardiovascular diseases .

| Study | Cell Type | Effect Observed |

|---|---|---|

| Study 2 | Vascular Smooth Muscle | Inhibition of cell proliferation |

Methodological Advances

The synthesis and characterization of this compound have also advanced methodologies in medicinal chemistry, particularly through multicomponent reactions (MCR). These reactions allow for the rapid synthesis of diverse chemical libraries that can be screened for biological activity.

Multicomponent Reaction Techniques

The application of MCR methodologies has facilitated the development of novel derivatives of this compound, enhancing its pharmacological profile and expanding its potential applications in drug discovery .

Case Study: In Vivo Efficacy in Glioblastoma

In a controlled study involving athymic nude mice implanted with GBM38 glioblastoma cells, treatment with this compound resulted in a significant reduction in tumor size over a period of 20 days compared to untreated controls. The study highlights the potential for this compound to serve as a therapeutic agent against aggressive brain tumors .

Mecanismo De Acción

MRS 1754 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor de adenosina A2B. Este receptor es un receptor acoplado a proteína G involucrado en diversas vías de señalización. Al bloquear el receptor, this compound previene la activación de las cascadas de señalización descendentes, modulando así las respuestas fisiológicas como la inflamación, la respuesta inmune y la proliferación celular .

Compuestos Similares:

MRS 1706: Otro antagonista selectivo del receptor de adenosina A2B, pero con una estructura química y potencia diferentes.

PSB-603: Un potente y selectivo antagonista del receptor A2B con una estructura química diferente.

Aloxazina: Un antagonista menos selectivo que también se dirige a otros receptores de adenosina

Singularidad de this compound: this compound destaca por su alta selectividad y potencia para el receptor de adenosina A2B, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. Su estructura química única permite interacciones específicas con el receptor, brindando información sobre la función del receptor y ayudando en el desarrollo de terapias dirigidas .

Comparación Con Compuestos Similares

MRS 1706: Another selective antagonist of the adenosine A2B receptor, but with different chemical structure and potency.

PSB-603: A potent and selective A2B receptor antagonist with a distinct chemical structure.

Alloxazine: A less selective antagonist that also targets other adenosine receptors

Uniqueness of MRS 1754: this compound stands out due to its high selectivity and potency for the adenosine A2B receptor, making it a valuable tool in research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into receptor function and aiding in the development of targeted therapies .

Actividad Biológica

MRS 1754 is a selective antagonist for the A2B adenosine receptor, a subtype of the adenosine receptor family that plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

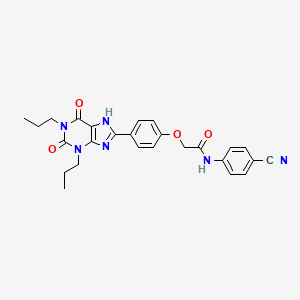

Chemical Structure and Properties

This compound, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, has been synthesized as a tritiated radioligand for research purposes. Its binding affinity for the A2B receptor has been quantified with a dissociation constant of approximately 1.13 nM . The compound exhibits low affinity for other adenosine receptor subtypes (A1 and A3), making it a valuable tool for studying A2B receptor functions specifically .

This compound acts by selectively inhibiting the A2B adenosine receptors, which are implicated in various biological responses such as immune modulation and angiogenesis. The blockade of these receptors by this compound has been shown to reduce inflammatory cytokines like IL-6 and MIP-2 in experimental models of sepsis, suggesting its potential therapeutic role in inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:

- Binding Studies : this compound demonstrates saturable and competitive binding to human A2B receptors expressed in HEK-293 cells. Specific binding is consistent across a pH range of 4.5 to 6.5 but decreases at higher pH levels .

- Kinetics : The association kinetics show a half-life () of approximately 7.65 minutes, indicating rapid binding dynamics .

- In Vivo Effects : In animal models, this compound administration significantly reduced tumor blood vessel formation and expression of angiogenic markers in glioblastoma xenografts . Additionally, it has been used to investigate the protective effects against cardiac injury by blocking the cardioprotective effects of NECA (an adenosine receptor agonist), confirming the protective role of A2B receptor activation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Sepsis Model : In a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines at both 6 and 24 hours post-treatment. The study indicated that this compound could improve survival rates by modulating the inflammatory response .

Marker Sensitivity (%) Specificity (%) Area Under Curve SEM Confidence Interval IL-6 77 97 0.974 0.019 0.936–1.01 - Tumor Angiogenesis : In xenograft assays using GBM38 cells, this compound treatment significantly reduced tumor growth and angiogenesis markers compared to control groups, demonstrating its potential as an anti-cancer agent .

- Cardiac Protection : In studies involving rabbit hearts subjected to ischemia-reperfusion injury, administration of this compound blocked NECA-induced cardioprotection, further supporting its role as an antagonist at A2B receptors .

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBEYXFRYFVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424967 | |

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264622-58-4 | |

| Record name | MRS-1754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MRS-1754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.